Cas no 861340-10-5 (1H-Indazole-4-carbonitrile)

1H-Indazole-4-carbonitrile is a heterocyclic organic compound featuring an indazole core substituted with a nitrile group at the 4-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. The nitrile functionality enhances reactivity, enabling further derivatization through nucleophilic addition or reduction. Its rigid indazole scaffold contributes to stability and potential binding affinity in medicinal chemistry. The compound is typically characterized by high purity and consistent performance, making it suitable for precision synthesis. Proper handling under controlled conditions is recommended due to its reactive nature.
1H-Indazole-4-carbonitrile structure
1H-Indazole-4-carbonitrile structure
Product Name:1H-Indazole-4-carbonitrile
CAS No:861340-10-5
MF:C8H5N3
MW:143.145400762558
MDL:MFCD09261250
CID:69057
PubChem ID:24729347
Update Time:2025-05-23

1H-Indazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1H-indazole-4-carbonitrile
    • 4-Cyano (1H)indazole
    • 4-Cyano-1H-indazole
    • 4-Indazolenitrile
    • 4-CYANOINDAZOLE
    • PubChem20572
    • SBVHLMVTWNMOPU-UHFFFAOYSA-N
    • BCP26415
    • FCH834314
    • BDBM50390027
    • PB29626
    • OR48010
    • AM806831
    • ST1100617
    • AX8058794
    • AB0038226
    • Y5585
    • A10279
    • 340I105
    • 4-Indazolenitrile (2CI)
    • 2H-Indazole-4-carbonitrile
    • CS-0044713
    • SY101717
    • J-504682
    • J-650211
    • DB-025620
    • CHEMBL2071551
    • DTXSID70646712
    • 4-Indazolecarbonitrile
    • EN300-89144
    • AKOS005145959
    • SCHEMBL457549
    • MFCD09261250
    • 861340-10-5
    • 1H-Indazole-4-carbonitrile
    • MDL: MFCD09261250
    • Inchi: 1S/C8H5N3/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,(H,10,11)
    • InChI Key: SBVHLMVTWNMOPU-UHFFFAOYSA-N
    • SMILES: N#CC1C2=C(NN=C2)C=CC=1

Computed Properties

  • Exact Mass: 143.04800
  • Monoisotopic Mass: 143.048347172g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.5
  • XLogP3: 1.3

Experimental Properties

  • PSA: 52.47000
  • LogP: 1.43458

1H-Indazole-4-carbonitrile Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-Indazole-4-carbonitrile Pricemore >>

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1H-Indazole-4-carbonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid Solvents: Ethyl acetate ;  6 h, reflux
2.1 Reagents: Water Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Dimethylformamide ;  15 min, rt; 40 min, 150 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  3 - 6 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase
Lohou, Elodie; et al, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5296-5304

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  3 - 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase
Lohou, Elodie; et al, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5296-5304

Production Method 3

Reaction Conditions
1.1 Reagents: Water Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Dimethylformamide ;  15 min, rt; 40 min, 150 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  3 - 6 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase
Lohou, Elodie; et al, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5296-5304

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Tetrafluoroboric acid Solvents: Water ;  0 °C; 1 h, 0 °C; 2 h, rt
1.2 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ;  2 h, rt
2.1 Catalysts: Trifluoroacetic acid Solvents: Ethyl acetate ;  6 h, reflux
3.1 Reagents: Water Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Dimethylformamide ;  15 min, rt; 40 min, 150 °C
4.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  3 - 6 h, rt
4.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase
Lohou, Elodie; et al, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5296-5304

1H-Indazole-4-carbonitrile Raw materials

1H-Indazole-4-carbonitrile Preparation Products

1H-Indazole-4-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:861340-10-5)1H-Indazole-4-carbonitrile
Order Number:A10279
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:35
Price ($):287.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:861340-10-5)1H-Indazole-4-carbonitrile
A10279
Purity:99%
Quantity:5g
Price ($):287.0
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